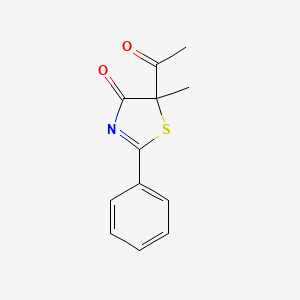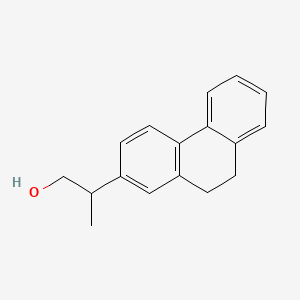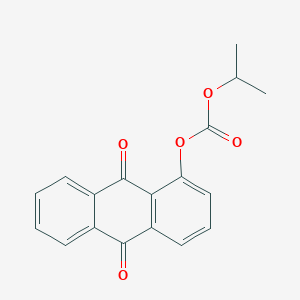
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate is a chemical compound known for its unique structure and properties. It is derived from anthracene, a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound features a carbonate group attached to the anthracene core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate typically involves the reaction of anthracene derivatives with carbonate precursors under controlled conditions. One common method includes the use of phosgene or its derivatives in the presence of a base to facilitate the formation of the carbonate linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Scientific Research Applications
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate involves its interaction with molecular targets through its carbonate group and anthracene core. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A well-known derivative of anthracene with similar structural features.
Dihydroanthracene: A reduced form of anthracene with different chemical properties.
Anthracene-9,10-dione: Another oxidized derivative of anthracene.
Uniqueness
(9,10-Dioxoanthracen-1-yl) propan-2-yl carbonate stands out due to its unique carbonate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other anthracene derivatives may not be suitable.
Properties
CAS No. |
39008-67-8 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(9,10-dioxoanthracen-1-yl) propan-2-yl carbonate |
InChI |
InChI=1S/C18H14O5/c1-10(2)22-18(21)23-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10H,1-2H3 |
InChI Key |
RFPMYDODCDJJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
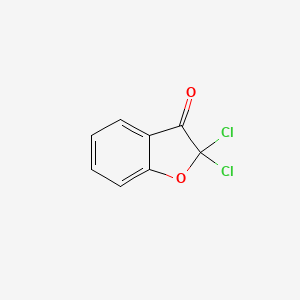
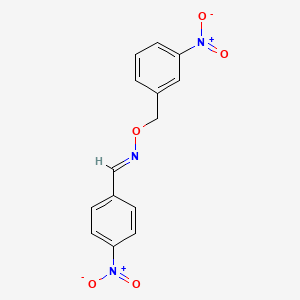

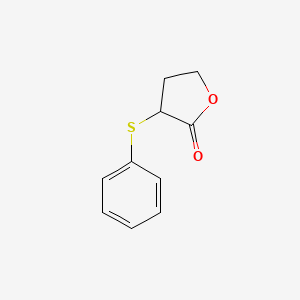

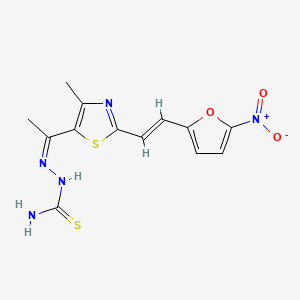
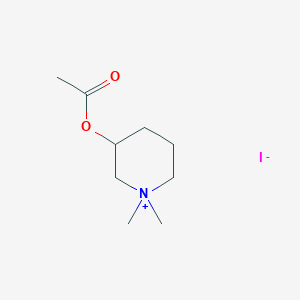
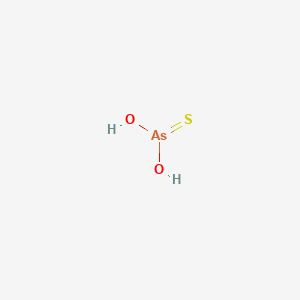
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
